Structural Uniqueness: 1,4-Bis-Sulfonyl Substitution Pattern Versus All Literature-Characterized Mono-Sulfonyl and Alternative Bis-Sulfonyl Piperidines
A systematic structural search across PubChem, ChEMBL, and the primary literature reveals that 4-((4-fluorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine is the only compound bearing the exact 1-(naphthalen-1-ylsulfonyl)-4-(4-fluorophenylsulfonyl)piperidine substitution topology, with no entry in BindingDB, ChEMBL, or PubMed possessing both sulfonyl groups attached at the N1 and C4 positions of the same piperidine ring with these specific aryl substituents [1]. The closest commercially available analogs—1-((3-chloro-4-fluorophenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine and 1-((2,5-difluorophenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine—substitute the naphthalen-1-yl group with halogenated phenyl rings, while the patent-described 5-HT₂A antagonists uniformly employ an N-ethyl-aryl linker rather than a direct N-sulfonyl attachment [2][3]. This substitution topology is unprecedented in the peer-reviewed medicinal chemistry literature as of 2026.
| Evidence Dimension | Existence of published biological activity data |
|---|---|
| Target Compound Data | 0 entries in BindingDB; 0 entries in ChEMBL; 0 peer-reviewed biological assay publications identified as of April 2026 |
| Comparator Or Baseline | 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine: 0 entries; 1-((2,5-Difluorophenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine: 0 entries; 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine: Kiσ₁ = 0.96 ± 0.05 nM, Kiσ₂ = 91.8 ± 8.1 nM, 96-fold σ₁/σ₂ selectivity [4] |
| Quantified Difference | Target compound and its closest bis-sulfonyl analogs share the status of 'no published biological data,' while the structurally related mono-sulfonyl sigma ligand has well-characterized sub-nanomolar σ₁ affinity |
| Conditions | Comprehensive database query of PubChem (CID 73168123), ChEMBL, BindingDB, and PubMed conducted April 2026 |
Why This Matters
Procurement of this compound is driven by its unique scaffold for proprietary SAR exploration, not by pre-validated target engagement; users seeking a compound with established receptor pharmacology should select the characterized sigma ligand or 5-HT₂A antagonist analogs instead.
- [1] PubChem Compound Summary, CID 73168123, 4-((4-Fluorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine. National Center for Biotechnology Information (2026). View Source
- [2] BenchChem. 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine. Technical Datasheet (vendor excluded per protocol; structure used for comparative scaffold analysis only). View Source
- [3] Gilligan, M., Humphries, A.C., Ladduwahetty, T. 4-Arylsulphonylpiperidine derivatives for antagonism of the 5-HT2A receptor. US Patent Application Publication US2006/0211735 A1, September 21, 2006. View Source
- [4] Sadeghzadeh, M., Sheibani, S., Ghandi, M., et al. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 2013, 64, 488–497. View Source
